molecular formula C2H2BrN B046782 Bromoacetonitrile CAS No. 590-17-0

Bromoacetonitrile

Cat. No. B046782
CAS RN: 590-17-0
M. Wt: 119.95 g/mol
InChI Key: REXUYBKPWIPONM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of bromoacetonitrile involves its reaction with other compounds to form complex molecules. For instance, its reaction with gold(II) ylide dimers results in highly stable functionalized alkyl halide adducts, showcasing its utility in synthesizing complex metal-organic frameworks (Murray et al., 1986).

Molecular Structure Analysis

The molecular structure of bromoacetonitrile-adducts has been characterized through X-ray crystallography, revealing intricate details about its bonding and interactions within compounds. Such studies are crucial for understanding the stability and reactivity of bromoacetonitrile-derived compounds (Murray et al., 1986).

Chemical Reactions and Properties

Bromoacetonitrile participates in various chemical reactions, demonstrating its versatility. For example, it has been used in the visible-light-promoted radical oxycyanomethylation of olefinic amides, resulting in the efficient production of 4-cyanoethylated benzoxazine derivatives (Sun, Zhou, & Cheng, 2019). Additionally, its role in the synthesis of β-hydroxynitriles through the reaction with aryl aldehydes and ketones underlines its importance in organic synthesis (Zhang, Du, & An, 2014).

Physical Properties Analysis

Investigations into the physical properties of bromoacetonitrile and its derivatives offer insights into their stability, phase behavior, and interactions. For example, studies on rotational isomerism in related molecules provide valuable information on the structural dynamics and thermodynamic properties of these compounds (Crowder & Cook, 1967).

Chemical Properties Analysis

The chemical properties of bromoacetonitrile, such as its reactivity with different functional groups and its participation in various organic transformations, have been thoroughly studied. Its use in the synthesis of polysubstituted benzene derivatives through multi-component cyclization reactions highlights its reactivity and utility in constructing complex organic molecules (Yan et al., 2008).

Scientific Research Applications

  • Enhancement of Sensitivity in Chromatography : It enhances the sensitivity of chromatographically challenging compounds like phenols, organic acids, fatty acids, and nonsteroidal anti-inflammatory drugs (Shin et al., 1995).

  • Alkylating Agent in Biochemical Analysis : Bromoacetonitrile is employed as an alkylating reagent in methods for determining very-long-chain fatty acids in serum (Paik et al., 1999).

  • Use in Wittig Reactions : In one-pot Wittig reactions, bromoacetonitrile is utilized to synthesize olefin products, showing high yields and selectivity (Wu & Yue, 2006).

  • Estrogen Receptor Interaction : It may mimic estrogen signaling through interaction with human estrogen receptor alpha (hER), indicating potential endocrine-disruptive effects (Park et al., 2020).

  • Toxicology and Water Disinfection By-products : As a primary agent in water disinfection by-products, it causes toxicity in mammalian cells and affects membrane permeability and chemical reactivity (Wei et al., 2020).

  • Synthesis of Novel Compounds : Used in domino reactions to synthesize new indolizines and pyrrolo[2,1-a]isoquinolines (Muthusaravanan et al., 2010).

  • Reaction with Gold(II) Ylide Dimers : Reacts with gold(II) ylide dimers to produce stable, functionalized alkyl halide adducts (Murray et al., 1986).

  • Visible-light-promoted Radical Oxycyanomethylation : This method yields 4-cyanoethylated benzoxazine derivatives (Sun et al., 2019).

  • Plant Cell Death Induction : Bromoxynil may induce plant cell death by acidifying the cytosol (Morimoto & Shimmen, 2008).

  • Synthesis of β-trimethylsilyloxy Nitriles : Involved in the addition of α-halonitriles to carbonyl compounds (Palomo et al., 1990).

  • Formation in Water Treatment : Forms during ozonation of natural waters containing bromide ion (Glaze et al., 1993).

  • Antiviral Potency Enhancement : Bromopsoralens and bromocoumarins, related compounds, increase antiviral potency (Chen et al., 1997).

  • Rapid Synthesis of β-hydroxynitriles : Enables the rapid zinc-mediated addition of bromoacetonitrile to carbonyl compounds (Zhang et al., 2014).

  • Copper-Catalyzed Bromo-cyanomethylative Cyclization : This process yields various vinyl C-Br bonds containing functionalized heterocycles (Zhu et al., 2022).

  • Toxicity Assessment : Considered more toxic than regulated carbon-based drinking water disinfection byproducts like haloacetic acids (Muellner et al., 2007).

  • Herbicide Resistance in Transgenic Plants : Transgenic plants expressing a detoxification gene, bxn, show resistance to bromoxynil (Stalker et al., 1988).

  • Exposure Assessment in Rural Residents : Indicates significant exposure to bromoxynil in rural residents during herbicide application (Semchuk et al., 2004).

  • In Vivo Toxicity Evaluation : Induces liver and kidney injury in mice, affecting metabolic pathways (Deng et al., 2017).

  • Gene Alteration in Human Cells : Exposure to drinking water disinfection by-products, including bromoacetonitrile, can alter genes associated with immunity and inflammation (Procházka et al., 2019).

  • Toxicity in Aquatic Organisms : Chlorination of cooling effluents in nuclear power stations forms by-products that may be toxic to aquatic life (Allonier et al., 1999).

Safety And Hazards

Bromoacetonitrile is known to be toxic and can cause severe irritation to the skin, eyes, and respiratory system . It is harmful by ingestion, inhalation, or skin absorption . It is an irritant of the eyes, mucous membranes, and upper respiratory tract, and is corrosive . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide gas .

Future Directions

The global Bromoacetonitrile market is projected to grow at a CAGR of 4.5% during the forecast period from 2021-2028 . It is used in research laboratories, hospitals, and other applications such as pharmaceuticals and cosmetics . Various pharmaceutical compounds can be prepared directly from Bromoacetonitrile .

properties

IUPAC Name

2-bromoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BrN/c3-1-2-4/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXUYBKPWIPONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BrN
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021496
Record name Bromoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline]
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2650
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetonitrile
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

greater than 200 °F (NTP, 1992), Flash Point > 200 °F
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetonitrile
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2650
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetonitrile
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.722 (NTP, 1992) - Denser than water; will sink, 1.722
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetonitrile
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 24 mm Hg at 60-62 °C
Record name Bromoacetonitrile
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Haloacetonitriles, which are water chlorination by-products, are mutagens, carcinogens and teratogens. In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. ... The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. ... A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct., Acetonitrile (AN) and seven of its halogenated derivatives known to be water disinfectant by-products were evaluated for their action on hepatic cytosolic glutathione S-transferase (GST) activity using 1-chloro-2,4-dinitrobenzene (CDNB) as substrate. Increasing concentrations of acetonitrile, monofluoroacetonitrile (MFAN), monochloroacetonitrile (MCAN), and monobromoacetonitrile (MBAN) up to 10 mM failed to produced 50% inhibition of the activity of GST enzyme. ..., ... In vitro, the reaction of the haloacetonitriles bromoacetonitrile (BAN), chloroacetonitrile (CAN), dichloroacetonitrile (DCAN) and trichloroacetonitrile (TCAN) with calf thymus DNA produced fluorescent DNA derivatives. The reactivity of haloacetonitriles towards DNA was in the order of BAN > CAN > DCAN > TCAN. The emission fluorescence spectra of the reaction product(s) of various haloacetonitriles with DNA has a peak at 404 nm at fixed excitation wavelength (300 nm). The fluorescence intensity of the reaction product(s) was pH dependent with an optimum intensity at pH 7.4. The DNA interaction was dependent on haloacetonitrile concentration. Higher affinity of haloacetonitriles towards single-stranded DNA (SS-CT-DNA) than towards double-stranded DNA (DS-CT-DNA) was observed. To characterize the type of fluorescent product(s) formed, samples of the reaction product of SS-CT-DNA with BAN were hydrolyzed (a) enzymatically by micrococcal nuclease and spleen phosphodiesterase to nucleotides and nucleotide derivative(s) or (b) chemically by formic acid to nucleobases and nucleobase adducts. The hydrolysates were analyzed by reversed phase HPLC. A major fluorescent peak was detected in the enzymatic hydrolysate that was not present in unreacted DNA. In the acid hydrolysate, one fluorescent peak was detected that was not present in unreacted DNA. Authentic 7-(cyanomethyl)guanine was synthesized by the reaction of CAN with 2'-deoxyguanosine and the product was purified and characterized spectroscopically. The product, 7-(cyanomethyl)guanine, was found to be chromatographically and spectroscopically identical to the fluorescence product that was obtained following haloacetonitrile-DNA interaction. This study shows that haloacetonitriles, in vitro, are capable of alkylating DNA at the guanine moiety to form a 7-(cyanomethyl)guanine adduct. /haloacetonitriles/
Record name Bromoacetonitrile
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Bromoacetonitrile

Color/Form

Pale yellow to light amber liquid

CAS RN

590-17-0
Record name BROMOACETONITRILE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19887
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Bromoacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bromoacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.794
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOACETONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07K08J16VK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bromoacetonitrile
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromoacetonitrile
Reactant of Route 2
Reactant of Route 2
Bromoacetonitrile
Reactant of Route 3
Reactant of Route 3
Bromoacetonitrile
Reactant of Route 4
Reactant of Route 4
Bromoacetonitrile
Reactant of Route 5
Bromoacetonitrile
Reactant of Route 6
Reactant of Route 6
Bromoacetonitrile

Citations

For This Compound
2,650
Citations
ML Gum, JD Graybeal - Journal of Molecular Spectroscopy, 1976 - Elsevier
… The purpose of this investigation of bromoacetonitrile … of interest is a comparison of the bonding in bromoacetonitrile … vacuum with phosphorus pentoxide to yield bromoacetonitrile. …
Number of citations: 9 www.sciencedirect.com
S Kim, BK Yoo, K Chun, W Kang, J Choo… - Journal of Molecular …, 2005 - Elsevier
We checked the catalytic activity of Ni nanoparticles prepared by pulsed-laser ablation. The transmission electron microscopy images showed that Ni metal particles would have an …
Number of citations: 67 www.sciencedirect.com
PG Wenthold - Journal of the American Society for Mass Spectrometry, 2000 - Elsevier
… CID branching ratios for proton-bound dimer ions involving bromoacetonitrile measured under single collision conditions are shown in Figure 1. The references used for this base are …
Number of citations: 29 www.sciencedirect.com
ZP Bao, XF Wu - Angewandte Chemie International Edition, 2023 - Wiley Online Library
Nitrile compounds containing ester and amide groups are important functionalized chemicals in synthetic and medicinal chemistry. In this article, an efficient and convenient palladium‐…
Number of citations: 2 onlinelibrary.wiley.com
W Pu, D Sun, W Fan, W Pan, Q Chai… - Chemical …, 2019 - pubs.rsc.org
… We envisioned that a suitable copper-based catalyst containing cyano and bromine moieties could be generated through ATRA of α-bromoacetonitrile to olefins. As part of our …
Number of citations: 32 pubs.rsc.org
V Deshmukh, M Naganathappa, B Kharat, A Chaudhari - Optical Materials, 2013 - Elsevier
… The β and γ values of bromoacetonitrile are about 25 and 9 times higher respectively than … Bromoacetonitrile shows the highest β and γ values among the studied monosubstituted …
Number of citations: 2 www.sciencedirect.com
S Singh, J Tiwari, D Jaiswal, AK Sharma… - Current Organic …, 2020 - ingentaconnect.com
Background: A novel one-pot N-heterocyclic carbene (NHC)-catalysed acylation of 2- bromoacetonitrile with aromatic aldehydes is reported. The protocol involves carbonyl umpolung …
Number of citations: 4 www.ingentaconnect.com
HS Shin, S Kim, SW Myung, JS Park - Analytical Chemistry, 1995 - ACS Publications
Doping Control Center, Korea Institute of Science and Technology, Seoul 131, Korea lodoacetonitrile and bromoacetonitrile were used to en-hance thesensitivity of chromatographically …
Number of citations: 10 pubs.acs.org
E Voutyritsa, I Triandafillidi, CG Kokotos - ChemCatChem, 2018 - Wiley Online Library
… bromoacetonitrile was also reported by Cozzi and co-workers.18b Also, two methods were developed for the addition of bromoacetonitrile to … addition of bromoacetonitrile utilizing tris[2-…
OA Tarasova, NA Nedolya, AI Albanov… - …, 2020 - Wiley Online Library
… ‐morpholine), isothiocyanates, and bromoacetonitrile have been shown to be readily available … final S‐alkylation of the latter with bromoacetonitrile. The total reaction time is 45–60 min. …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.